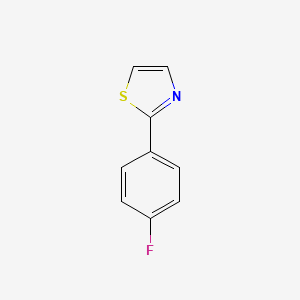![molecular formula C15H24O3S B3070688 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol CAS No. 1005130-59-5](/img/structure/B3070688.png)
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity . Unfortunately, the specific molecular structure analysis for “3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol” is not available in the sources I have access to.Chemical Reactions Analysis
The chemical reactions involving “3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol” are not explicitly mentioned in the sources I have access to .Scientific Research Applications
Asymmetric Synthesis of Protected 1,2-Amino Alcohols
- Research Application: The tert-butanesulfinyl group, similar to that in 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, is used in the asymmetric synthesis of protected 1,2-amino alcohols. These sulfinyl groups serve as precursors, enabling high yields and diastereoselectivities in the synthesis process. The method described involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, facilitating further synthetic transformations (Tang, Volkman, & Ellman, 2001).
Synthetic and Mechanistic Aspects in Sulfinyl Derivative Reactions
- Research Application: Reactions involving sulfinyl derivatives, akin to the sulfinyl group in 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, are explored for synthetic and mechanistic insights. Specifically, the reaction of hexafluoro-2-(p-tert-butyl)phenyl-2-propanol with organolithium reagents leads to the formation of cyclic and acyclic sulfites, useful as precursors for sulfurane and ortho-perfluorocumylaryl(alkyl) sulfoxides (Drabowicz & Martin, 2005).
Versatile Intermediates for the Asymmetric Synthesis of Amines
- Research Application: N-tert-Butanesulfinyl imines, structurally related to 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, are used as versatile intermediates in the asymmetric synthesis of amines. These imines are prepared from enantiomerically pure tert-butanesulfinamide and a range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a chiral directing group, enabling the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Synthesis of Antimicrobial Agents
- Research Application: The synthesis of compounds with a tert-butyl group, similar to 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, has been explored for potential antimicrobial applications. This includes the synthesis of substituted phenyl azetidines, which are characterized for their antimicrobial activity, demonstrating the potential of such structures in pharmaceutical applications (Doraswamy & Ramana, 2013).
Lipase-Catalyzed Resolution of Aryloxy Propanediol Derivatives
- Research Application: The lipase-catalyzed resolution of 3-(aryloxy)-1,2-propanediol derivatives, which include structural elements similar to 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, has been investigated. These studies aim to develop an improved active site model of Pseudomonas cepacia lipase and explore the enantioselectivity of these derivatives as substrates (Theil et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-tert-butylphenyl)ethylsulfinyl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-11(19(18)10-14(17)9-16)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16-17H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMAHPFRJIDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)S(=O)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



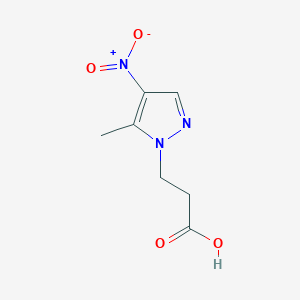
![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)
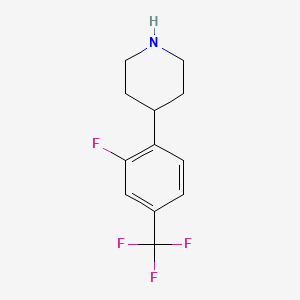
![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

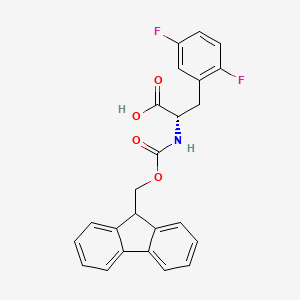

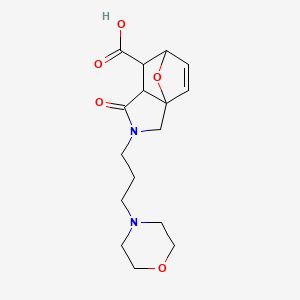
![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)
